7-benzyl-1,3-dimethyl-2,4-dioxo-N-(pyridin-3-ylmethyl)-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide
Description
Pyrrolo[2,3-d]pyrimidines are structurally analogous to purines but lack a nitrogen atom at the 7-position, enabling unique binding interactions with biological targets such as kinases . This compound features a benzyl group at the 7-position, a pyridin-3-ylmethyl carboxamide at the 6-position, and dimethyl substituents at the 1- and 3-positions. Such substitutions are designed to enhance pharmacokinetic properties (e.g., solubility, bioavailability) and target selectivity .
Pyrrolo[2,3-d]pyrimidines are synthesized via Cu-catalyzed coupling reactions or microwave-assisted methods, enabling efficient derivatization .
Properties
IUPAC Name |
7-benzyl-1,3-dimethyl-2,4-dioxo-N-(pyridin-3-ylmethyl)pyrrolo[2,3-d]pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O3/c1-25-20-17(21(29)26(2)22(25)30)11-18(27(20)14-15-7-4-3-5-8-15)19(28)24-13-16-9-6-10-23-12-16/h3-12H,13-14H2,1-2H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRTJXWYYABQOED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(N2CC3=CC=CC=C3)C(=O)NCC4=CN=CC=C4)C(=O)N(C1=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
It is known that the compound has a benzylic position, which could potentially undergo various chemical reactions. These reactions could influence the compound’s interaction with its targets.
Biochemical Pathways
The compound’s structure suggests that it might be involved in reactions at the benzylic position. These reactions could potentially affect various biochemical pathways in the body.
Biological Activity
The compound 7-benzyl-1,3-dimethyl-2,4-dioxo-N-(pyridin-3-ylmethyl)-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide is a member of the pyrrolo[2,3-d]pyrimidine class of compounds, which have garnered attention for their potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Basic Information
| Property | Details |
|---|---|
| Molecular Formula | C23H20N4O5 |
| Molecular Weight | 432.436 g/mol |
| CAS Number | 1086386-28-8 |
| IUPAC Name | N-(1,3-benzodioxol-5-yl)-7-benzyl-1,3-dimethyl-2,4-dioxopyrrolo[2,3-d]pyrimidine-6-carboxamide |
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and modulate various signaling pathways. Notably:
- Dihydrofolate Reductase (DHFR) Inhibition : This compound has been shown to inhibit DHFR with high affinity, which is crucial for the synthesis of tetrahydrofolate necessary for pyrimidine synthesis .
- Phosphoinositide 3-Kinase (PI3K) Pathway Modulation : The compound also demonstrates potential as a selective inhibitor of PI3Kδ, which plays a significant role in immune cell function and survival .
Therapeutic Potential
Research indicates that compounds similar to This compound may have therapeutic applications in various diseases:
- Cancer : By inhibiting DHFR and PI3K pathways, this compound could be explored as a treatment option for various malignancies characterized by abnormal cell proliferation.
- Autoimmune Disorders : Its modulation of immune pathways suggests potential use in conditions like rheumatoid arthritis or lupus.
Case Studies
- Inhibition of Cancer Cell Proliferation :
- Immune Modulation in Autoimmune Diseases :
Scientific Research Applications
The biological activity of this compound is primarily attributed to its ability to inhibit key receptor tyrosine kinases (RTKs) that are crucial in processes such as angiogenesis and tumor growth. The main targets include:
- Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2)
- Platelet-Derived Growth Factor Receptor-β (PDGFR-β)
- Epidermal Growth Factor Receptor (EGFR)
Applications in Oncology
Recent studies have highlighted the potential of this compound in cancer therapy. For instance, it has shown significant efficacy in reducing the proliferation of various cancer cell lines by inhibiting key signaling pathways involved in tumor growth and metastasis.
Case Studies
- In Vitro Studies : Laboratory experiments demonstrated that the compound effectively reduced cell viability in breast and lung cancer cell lines.
- Animal Models : Preclinical trials using animal models indicated a marked reduction in tumor size when treated with this compound compared to control groups.
Antimicrobial Activity
In addition to its anticancer properties, the compound exhibits notable antimicrobial activity against a range of bacterial strains.
Antimicrobial Mechanism
The antimicrobial effects are believed to stem from its ability to interfere with bacterial protein synthesis and cell wall integrity.
Efficacy Data
A study reported that certain derivatives of this compound showed Minimum Inhibitory Concentration (MIC) values comparable to established antibiotics like cefotaxime against bacterial strains such as Staphylococcus aureus and Salmonella typhi.
| Compound | MIC (μmol/L) | Bacterial Strain |
|---|---|---|
| 7-benzyl... | 6–12 | Staphylococcus aureus |
| 7-benzyl... | 8 | Salmonella typhi |
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural variations among pyrrolo[2,3-d]pyrimidine derivatives include substitutions at positions 2, 4, 6, and 7, which modulate biological activity. Below is a comparative analysis:
Key Observations :
- 7-Position Substitutions : Bulky groups (benzyl, cyclopentyl, butyl) enhance target binding via hydrophobic interactions. The benzyl group in the target compound may improve blood-brain barrier penetration compared to cyclopentyl/butyl analogues .
- 6-Position Carboxamide : The pyridin-3-ylmethyl group in the target compound likely improves solubility and cellular uptake compared to alkyl or aryl carboxamides (e.g., 3-methoxypropyl) .
- 2/4-Position Modifications: Sulfamoylphenylamino (in the cyclopentyl analogue) or chlorophenylamino groups (in N4 derivatives) enhance antiviral and kinase inhibition, respectively .
Bioisosteric Replacements
- Thieno[2,3-d]pyrimidines: These derivatives replace the pyrrole ring with a thiophene, maintaining kinase inhibition (e.g., RET) but with reduced off-target effects. Thieno analogues exhibit IC₅₀ = 8 nM for RET-wt, outperforming some pyrrolo derivatives .
- Fluorinated Derivatives: 6-Fluorinated pyrrolo[2,3-d]pyrimidines show 3–5-fold higher antiproliferative activity in ovarian cancer cells (IGROV1: IC₅₀ = 0.07 µM) compared to non-fluorinated counterparts, attributed to enhanced cellular uptake .
Structure-Activity Relationship (SAR) Trends
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
